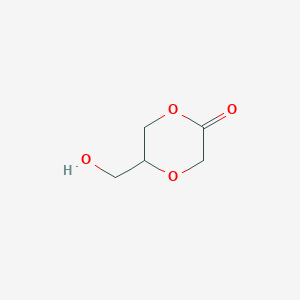
5-(Hydroxymethyl)-1,4-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-1,4-dioxan-2-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a dioxane ring with a hydroxymethyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1,4-dioxan-2-one typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes involving the dehydration of hexoses, such as fructose, in the presence of suitable catalysts . This method allows for the efficient conversion of biomass-derived feedstocks into valuable chemical intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-(hydroxymethyl)-2-furancarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various substituted derivatives .
Scientific Research Applications
5-(Hydroxymethyl)-1,4-dioxan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of hemoglobin subunit alpha in humans, which is crucial for its therapeutic effects in treating blood disorders . Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A closely related compound with similar chemical properties and applications.
5-(Chloromethyl)furfural: A halogenated derivative with enhanced stability and reactivity.
2,5-Bis(hydroxymethyl)furan: A reduced form with applications in polymer synthesis.
Uniqueness
5-(Hydroxymethyl)-1,4-dioxan-2-one stands out due to its unique dioxane ring structure, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .
Biological Activity
5-(Hydroxymethyl)-1,4-dioxan-2-one (5-HDON) is a five-membered cyclic carbonate that has garnered attention in various fields due to its potential biological applications. This article explores the biological activity of 5-HDON, focusing on its synthesis, properties, and implications in biomedical research.
Chemical Structure and Properties
5-HDON is characterized by its unique cyclic structure, which contributes to its reactivity and potential for polymerization. The compound can undergo ring-opening polymerization to form various biodegradable polymers, making it a candidate for applications in drug delivery and tissue engineering.
Synthesis and Polymerization
The synthesis of 5-HDON typically involves the reaction of diols with carbon dioxide under specific conditions to yield the cyclic carbonate. The polymerization of 5-HDON can be catalyzed using various mechanisms, including metal halides and organocatalysts. This process results in hyperbranched polymers that exhibit desirable properties for biomedical applications.
| Catalyst | Polymerization Conditions | Conversion Rate |
|---|---|---|
| TBD | Room Temperature | 86% after 20 min |
| DPP | 60 °C | 94% after 18 h |
| MSA | Room Temperature | 55% after 2.5 h |
Drug Delivery Systems
One of the most promising applications of 5-HDON is in the development of drug delivery systems. The biodegradable nature of polymers derived from 5-HDON allows for controlled release of therapeutic agents. Studies have shown that these polymers can encapsulate drugs effectively and release them in a sustained manner, reducing the frequency of dosing and improving patient compliance.
Tissue Engineering
5-HDON-based polymers have been investigated for use as scaffolds in tissue engineering. Their biocompatibility and biodegradability make them suitable candidates for supporting cell growth and tissue regeneration. Research indicates that these scaffolds can facilitate cell attachment and proliferation, which are critical for successful tissue engineering outcomes.
Case Studies
- Controlled Drug Release : A study demonstrated that a polymer synthesized from 5-HDON could encapsulate the anti-cancer drug doxorubicin. The release profile showed a sustained release over several days, indicating its potential for chemotherapy applications .
- Tissue Engineering Scaffolds : In vitro studies involving human mesenchymal stem cells (hMSCs) on 5-HDON-based scaffolds showed enhanced cell viability and proliferation compared to traditional polylactic acid (PLA) scaffolds .
Properties
CAS No. |
122150-99-6 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C5H8O4/c6-1-4-2-9-5(7)3-8-4/h4,6H,1-3H2 |
InChI Key |
HIQHCIVHNZGOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















